N-[4-(tert-butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a sulfonamide, an oxazole ring, and a carboxamide, which contribute to its diverse reactivity and utility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the sulfonamide and carboxamide groups. Key steps may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Attachment of the Carboxamide Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, alcohols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification due to its reactive functional groups.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[4-(tert-butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, potentially inhibiting their activity. The oxazole ring may participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(tert-butylsulfamoyl)phenyl]pentanamide
- N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}benzamide
- N-[4-(tert-butylsulfamoyl)phenyl]-3,4-diethoxybenzamide
Uniqueness
N-[4-(tert-butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of the oxazole ring, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions and effects in various applications.
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-14-18(19(23-28-14)15-8-6-5-7-9-15)20(25)22-16-10-12-17(13-11-16)29(26,27)24-21(2,3)4/h5-13,24H,1-4H3,(H,22,25) |
InChI Key |
GKELEBQLCGPFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
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